3,4-Dibromothiophene-2-carboxylic acid
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Overview
Description
3,4-Dibromothiophene-2-carboxylic acid: is an organobromine compound with the molecular formula C6H2Br2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 3 and 4 positions and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromothiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives. One common method is the bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or borane in THF.
Major Products Formed:
- Substitution reactions yield various substituted thiophene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in alcohols or aldehydes .
Scientific Research Applications
Chemistry: 3,4-Dibromothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of thiophene-based polymers and conjugated systems, which are important in the development of organic electronic materials .
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as bioactive compounds. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 3,4-Dibromothiophene-2-carboxylic acid and its derivatives depends on the specific application and target. In organic synthesis, the bromine atoms act as reactive sites for further functionalization, enabling the construction of complex molecular architectures. In biological systems, the compound’s activity may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
2,5-Dibromothiophene-3,4-dicarboxylic acid: Similar structure but with bromine atoms at different positions.
3,5-Dibromothiophene-2-carboxylic acid: Similar structure but with bromine atoms at the 3 and 5 positions.
4,5-Dibromothiophene-2-carboxylic acid: Similar structure but with bromine atoms at the 4 and 5 positions
Uniqueness: 3,4-Dibromothiophene-2-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group, which influences its reactivity and the types of derivatives that can be synthesized. This unique arrangement makes it a valuable intermediate in the synthesis of specialized thiophene-based compounds .
Properties
IUPAC Name |
3,4-dibromothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFBMYZXQCTXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-66-2 |
Source
|
Record name | 3,4-dibromothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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